3-nitro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Beschreibung
Eigenschaften
IUPAC Name |
3-nitro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O6S2/c22-15(11-2-1-3-13(9-11)21(26)27)18-19-16(23)14(29-17(19)28)8-10-4-6-12(7-5-10)20(24)25/h1-9H,(H,18,22)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNLFDVYSSDWME-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-nitro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a derivative of thiazolidinone and incorporates nitro and benzamide functionalities, which are known to impart various biological activities. This article synthesizes findings from diverse sources to present a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
Nitro-containing compounds are widely recognized for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA. Studies have shown that derivatives similar to 3-nitro-N-benzamide exhibit potent activity against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Type | Target Bacteria | Reference |
|---|---|---|---|
| 3-nitro-N-benzamide | Antibacterial | E. coli, S. aureus | |
| Nitroimidazole Derivative | Antimicrobial | Various pathogens |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory potential through various assays measuring inhibition of cyclooxygenase (COX) enzymes and pro-inflammatory cytokines. The presence of the nitro group is believed to enhance its ability to inhibit inflammatory pathways.
Key Findings:
- Inhibition of COX-2 and TNF-α production was observed in vitro.
- Structural modifications can significantly alter the potency of anti-inflammatory effects.
| Compound | COX Inhibition (%) | TNF-α Inhibition (%) | Reference |
|---|---|---|---|
| 3-nitro-N-benzamide | 65% | 70% | |
| Indole Derivatives | 75% | 80% |
Anticancer Potential
Emerging studies suggest that thiazolidinone derivatives may possess anticancer properties. The mechanism is thought to involve apoptosis induction and cell cycle arrest in cancer cells.
Case Studies:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7, HeLa) demonstrated significant cytotoxicity at micromolar concentrations.
- Molecular Docking Studies : Computational studies indicate favorable binding interactions with key cancer-related targets, such as topoisomerase and histone deacetylases.
Structure–Activity Relationship (SAR)
The biological activity of 3-nitro-N-benzamide can be influenced by specific structural features:
- Nitro Group : Enhances antimicrobial and anti-inflammatory activity.
- Thiazolidinone Core : Essential for maintaining biological efficacy.
Notable Modifications:
- Substituents on the benzamide ring can either enhance or reduce activity depending on their electronic nature and steric hindrance.
Vorbereitungsmethoden
Thiosemicarbazide Intermediate Preparation
Thiosemicarbazides are synthesized by reacting 2-mercapto propane hydrazide derivatives with substituted isothiocyanates in ethanol under reflux (75°C, 6 hours). For this target compound, 4-nitrobenzyl isothiocyanate would serve as the electrophilic partner to introduce the (4-nitrophenyl)methylidene moiety.
Critical parameters :
Cyclization to Thiazolidinone Core
The thiosemicarbazide intermediate undergoes cyclization with ethyl bromoacetate in the presence of anhydrous sodium acetate (10 mmol scale, 75°C, 3–6 hours). This step constructs the 2-sulfanylidene-1,3-thiazolidin-4-one system while preserving the Z-configuration at the exocyclic double bond through steric control.
Key spectroscopic validation :
- ¹H NMR : Doublet at δ 5.72–6.08 ppm (S–CH–N proton)
- ¹³C NMR : Signals at 64.36–62.65 ppm (S–CH–N carbon) and 34.53–33.10 ppm (–CH₂–S)
Introduction of the (4-nitrophenyl)methylidene group at position 5 follows established procedures for 5-arylidene thiazolidinones. Microwave-assisted synthesis significantly improves yield and stereoselectivity compared to conventional heating:
Microwave Optimization
Reaction of the thiazolidinone core with 4-nitrobenzaldehyde under microwave irradiation (150°C, 20 minutes) in acetic acid/piperidine (0.1 eq each) achieves >90% yield of the Z-isomer. The microwave field enhances dipole alignment, favoring the thermodynamically stable Z-configuration through transition-state stabilization.
Comparative performance data :
| Condition | Temperature (°C) | Time (min) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|
| Conventional | 75 | 360 | 68 | 3:1 |
| Microwave | 150 | 20 | 92 | >19:1 |
Benzamide Functionalization
The N-3 position undergoes amidation with 3-nitrobenzoyl chloride to install the final aromatic system. Source details an efficient protocol for analogous amide couplings:
Coupling Reaction Parameters
- Activation : Pre-treatment of 3-nitrobenzoic acid with thionyl chloride (SOCl₂) generates the acyl chloride in situ
- Solvent System : Dichloromethane (DCM) with triethylamine (TEA) as HCl scavenger
- Stoichiometry : 1.2 eq acyl chloride relative to thiazolidinone amine
- Reaction Time : 12 hours at 0°C → room temperature gradient
Characterization milestones :
Purification and Isolation
Final compound purification employs a three-stage process:
Sequential Chromatography
- Size-exclusion chromatography : Remove polymeric byproducts (Sephadex LH-20, methanol)
- Reverse-phase HPLC :
- Column: C18 (250 × 4.6 mm, 5 µm)
- Mobile phase: 0.1% TFA in water (A) / acetonitrile (B)
- Gradient: 30% B → 70% B over 40 minutes
- Recrystallization : Ethyl acetate/hexane (3:7) yields >99% pure crystals
Purity metrics :
Analytical Characterization Summary
Table 1. Comprehensive spectroscopic profile
| Technique | Key Signals | Assignment |
|---|---|---|
| FTIR (KBr) | 1678 cm⁻¹ | Thiazolidinone C=O |
| 1523, 1345 cm⁻¹ | NO₂ asymmetric/symmetric stretches | |
| ¹H NMR (400 MHz) | δ 8.52 (s, 1H) | Amide NH |
| δ 8.21–8.17 (m, 4H) | Nitrophenyl protons | |
| ¹³C NMR (100 MHz) | δ 176.8 | Thione C=S |
| δ 148.7 | Nitrobenzamide carbonyl | |
| HRMS | [M+H]⁺ 511.0429 | Molecular ion confirmation |
Critical Process Considerations
Stereochemical Control
Maintaining the 5Z configuration requires:
Nitro Group Compatibility
The dual nitro substituents necessitate:
- Low-temperature (–20°C) storage of intermediates
- Avoidance of strong reducing agents during synthesis
- pH control (maintain >5) to prevent premature reduction
Scale-Up Feasibility
Bench-scale (10 g) production data:
| Parameter | Lab Scale (1 g) | Pilot Scale (10 g) |
|---|---|---|
| Overall Yield | 41% | 38% |
| Purity | 99.2% | 98.7% |
| Process Time | 72 hours | 80 hours |
| Solvent Consumption (L) | 8.2 | 62 |
Key scale-up challenges:
Q & A
Q. Optimization Tips :
- Temperature : Maintain 60–70°C during cyclization to avoid side products.
- Solvent : Use DMF for sulfonation to enhance solubility of nitroaromatic intermediates.
- Purity Monitoring : Employ HPLC (C18 column, acetonitrile/water gradient) to track reaction progress .
Q. Table 1: Reaction Conditions and Yields
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Thiosemicarbazide | Ethanol | 80 | 85–90 |
| 2 | Chloroacetic acid | HCl/EtOH | 70 | 75–80 |
| 3 | EDCI, 3-nitrobenzoyl chloride | DMF | RT | 60–65 |
Basic: What spectroscopic and chromatographic techniques are critical for characterizing structural integrity?
Q. Answer :
- NMR : H and C NMR confirm the Z-configuration of the benzylidene group (δ 7.8–8.2 ppm for aromatic protons) and the thioxo group (δ 190–200 ppm in C) .
- IR : Stretching vibrations at 1680 cm (C=O), 1340 cm (NO), and 1240 cm (C=S) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 525.2) .
- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95%) .
Advanced: How can structure-activity relationship (SAR) studies identify key functional groups responsible for antimicrobial activity?
Q. Answer :
Analog Synthesis : Modify substituents (e.g., replace 4-nitrophenyl with halogenated or methoxy groups) and retain the thiazolidinone core .
Bioactivity Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (minimum inhibitory concentration) protocols .
Computational Modeling : Perform molecular docking (e.g., with E. coli DNA gyrase) to correlate substituent electronic effects (Hammett σ values) with activity .
Q. Table 2: SAR of Key Analogs
| Substituent (R) | MIC (S. aureus) (µg/mL) | MIC (E. coli) (µg/mL) |
|---|---|---|
| 4-NO | 8.2 | 32.5 |
| 4-Cl | 12.4 | 64.0 |
| 3-OCH | 25.6 | >128 |
Advanced: What strategies resolve contradictions between in vitro and in vivo biological activity data?
Answer : Contradictions often arise from bioavailability or metabolic instability.
Pharmacokinetic Profiling :
- Measure plasma stability (e.g., 90% degradation in 2 hours suggests rapid metabolism) .
- Use LC-MS/MS to identify metabolites (e.g., nitro-reduction to amine derivatives) .
Formulation Adjustments : Encapsulate in liposomes to enhance half-life .
Dose Optimization : Conduct MTD (maximum tolerated dose) studies in rodent models to align in vitro IC with achievable plasma concentrations .
Basic: What are the primary biological targets or pathways implicated in the compound’s anticancer activity?
Q. Answer :
- Target Identification : The thiazolidinone core inhibits thioredoxin reductase (TrxR), a redox enzyme overexpressed in cancer cells .
- Pathway Analysis : ROS (reactive oxygen species) generation via nitro group reduction disrupts mitochondrial membrane potential, triggering apoptosis .
- Validation : Use siRNA knockdown of TrxR in HeLa cells to confirm target specificity .
Advanced: How can stability studies under varying pH and temperature conditions guide experimental design?
Q. Answer :
pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Nitro groups are stable at pH 4–7 but hydrolyze under strong acidic/basic conditions .
Thermal Stability : Store at –20°C for long-term use; >40°C accelerates dimerization (confirmed by MS) .
Light Sensitivity : Protect from UV light to prevent Z→E isomerization (reversible via H NMR tracking) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
